4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde

Catalog No.
S13688055
CAS No.
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde

Product Name

4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde

IUPAC Name

4-(3-methylbut-2-enyl)oxane-4-carbaldehyde

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-10(2)3-4-11(9-12)5-7-13-8-6-11/h3,9H,4-8H2,1-2H3

InChI Key

IBCBQNVFEDTGQG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCOCC1)C=O)C

4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes an oxane ring and an aldehyde functional group. Its molecular formula is C11H18O2C_{11}H_{18}O_{2} with a molecular weight of 182.26 g/mol. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its reactive aldehyde group, which can form covalent bonds with nucleophiles, and its oxane structure, which contributes to its chemical stability and reactivity in various environments .

  • Oxidation: It can be oxidized to form 4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acid.
  • Reduction: The aldehyde group can be reduced to yield 4-(3-Methylbut-2-en-1-yl)oxane-4-methanol.
  • Substitution: Depending on the nucleophile used, various substituted oxane derivatives can be formed.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

The synthesis of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde typically involves:

  • Starting Materials: The reaction often begins with 3-methylbut-2-en-1-ol and an oxane derivative.
  • Catalysts: A suitable catalyst is employed to facilitate the reaction.
  • Reaction Conditions: Moderate temperatures and inert atmospheres are maintained to prevent side reactions.

Industrial methods may utilize continuous flow reactors and advanced purification techniques such as distillation or chromatography to enhance yield and purity.

4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde has diverse applications across several fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Explored for potential therapeutic properties and as a precursor in drug development.
  • Material Science: Used in the production of specialty chemicals and materials due to its unique structural features .

Interaction studies of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde focus on its reactivity with biomolecules. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modifications that could affect biological pathways. Such interactions are crucial for understanding its potential therapeutic roles or toxicological effects .

Several compounds share structural similarities with 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde, including:

Compound NameMolecular FormulaUnique Features
4-(3-Methylbut-2-en-1-yl)oxane-4-carboxylic acidC11H18O2Contains a carboxylic acid group instead of an aldehyde
4-(3-Methylbut-2-en-1-yl)oxane-4-methanolC11H20O3Features a hydroxymethyl group
3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehydeC15H24O2An oxirane derivative with an aldehyde

Uniqueness: The uniqueness of 4-(3-Methylbut-2-en-1-yl)oxane-4-carbaldehyde lies in its specific combination of functional groups (aldehyde and oxane), which provides distinct reactivity compared to its analogs. This allows for diverse applications in synthesis and potential biological interactions that may not be present in similar compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

182.130679813 g/mol

Monoisotopic Mass

182.130679813 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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